molecular formula C25H48NO7P B13862485 tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate

tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate

Cat. No.: B13862485
M. Wt: 505.6 g/mol
InChI Key: DJPZSSGHEAWWEP-HXSWCURESA-N
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Description

tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate: is a complex organic compound that features a combination of functional groups, including a carbamate, a phospholane ring, and a long hydrocarbon chain with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate typically involves multiple steps:

    Formation of the Carbamate Group: This can be achieved by reacting an appropriate amine with tert-butyl chloroformate under basic conditions.

    Introduction of the Phospholane Ring: The phospholane ring can be introduced through a cyclization reaction involving a suitable diol and a phosphorus-containing reagent.

    Attachment of the Hydrocarbon Chain: The long hydrocarbon chain with a hydroxyl group can be synthesized separately and then attached to the core structure through esterification or etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbamate group can be reduced to an amine under suitable conditions.

    Substitution: The phospholane ring can participate in substitution reactions, where the oxido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted phospholane derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Drug Development: The compound’s structure may be explored for potential pharmacological activities.

    Bioconjugation: It can be used to modify biomolecules for various applications.

Medicine

    Therapeutics: Potential use in developing new therapeutic agents.

    Diagnostics: Use in diagnostic assays due to its unique chemical properties.

Industry

    Coatings: Use in the formulation of advanced coatings.

    Lubricants: Potential application in the development of specialized lubricants.

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate would depend on its specific application

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((2S,3R,E)-3-hydroxy-1-((2-oxido-1,3,2-dioxaphospholan-2-yl)oxy)octadec-4-en-2-yl)carbamate: can be compared with other carbamate-containing compounds, phospholane derivatives, and long-chain hydrocarbon compounds.

Uniqueness

  • The combination of a carbamate group, a phospholane ring, and a long hydrocarbon chain with a hydroxyl group makes this compound unique. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.

Properties

Molecular Formula

C25H48NO7P

Molecular Weight

505.6 g/mol

IUPAC Name

tert-butyl N-[(E,2S,3R)-3-hydroxy-1-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]octadec-4-en-2-yl]carbamate

InChI

InChI=1S/C25H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)22(26-24(28)33-25(2,3)4)21-32-34(29)30-19-20-31-34/h17-18,22-23,27H,5-16,19-21H2,1-4H3,(H,26,28)/b18-17+/t22-,23+/m0/s1

InChI Key

DJPZSSGHEAWWEP-HXSWCURESA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP1(=O)OCCO1)NC(=O)OC(C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP1(=O)OCCO1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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